5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Catalog No.
S12359054
CAS No.
M.F
C9H7ClO2
M. Wt
182.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Product Name

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

IUPAC Name

5-chloro-6-hydroxy-2,3-dihydroinden-1-one

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

InChI

InChI=1S/C9H7ClO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2

InChI Key

CCCSPOWYKPZKTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)O

5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1228678-18-9) is a highly functionalized bicyclic building block characterized by its fused indanone core, a reactive C1 carbonyl, a C6 phenolic hydroxyl, and a C5 chlorine atom. In pharmaceutical and fine chemical procurement, this compound is primarily sourced as an advanced intermediate for the synthesis of bioactive indanes, such as dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors, and complex natural product analogs [1]. The strategic placement of the chlorine atom ortho to the hydroxyl group fundamentally alters the electronic landscape of the aromatic ring, lowering the pKa of the phenol and blocking metabolic liabilities at the C5 position. These properties make it a superior starting material compared to unhalogenated indanones when designing active pharmaceutical ingredients (APIs) requiring enhanced metabolic stability, specific hydrogen-bonding profiles, or subsequent transition-metal-catalyzed cross-coupling at the C5 position.

Substituting 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one with its unhalogenated analog, 6-hydroxy-1-indanone, or the methoxy derivative, 5-chloro-6-methoxy-1-indanone, leads to critical failures in both synthetic workflows and downstream API performance. Using 6-hydroxy-1-indanone exposes the C5 position to electrophilic attack during subsequent synthetic steps, leading to poor regiocontrol and complex product mixtures, while also leaving the final API vulnerable to rapid CYP450-mediated oxidative metabolism [1]. Conversely, attempting to use 5-chloro-6-methoxy-1-indanone requires a harsh, late-stage demethylation step (e.g., using BBr3 or HBr) which often degrades sensitive functional groups, such as carbamates or propargylamines, introduced earlier in the synthesis [2]. Therefore, procuring the pre-formed 5-chloro-6-hydroxy scaffold is essential for ensuring high-yielding, regioselective syntheses and achieving the required pharmacokinetic profiles in the final target molecules.

Absolute Regiocontrol in Electrophilic Aromatic Substitution

In the synthesis of highly substituted indane derivatives, achieving precise regiocontrol is a major process chemistry challenge. When subjected to electrophilic aromatic substitution (e.g., nitration or halogenation), the unhalogenated baseline, 6-hydroxy-1-indanone, typically yields a difficult-to-separate mixture of C5 and C7 substituted isomers, requiring costly chromatographic purification. In contrast, 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one leverages the steric bulk and electronic directing effects of the C5 chlorine to completely block the C5 position, driving subsequent substitution exclusively to the C7 position [1]. This absolute regiocontrol eliminates the need for isomer separation, significantly increasing the isolated yield of the desired intermediate.

Evidence DimensionRegioselectivity (C7 vs C5 substitution)
Target Compound Data>98% C7 substitution (C5 metabolically/synthetically blocked)
Comparator Or Baseline6-Hydroxy-1-indanone (~60:40 C5:C7 isomeric mixture)
Quantified DifferenceNear-total elimination of isomeric byproducts
ConditionsStandard electrophilic aromatic substitution conditions

Eliminating isomeric mixtures reduces purification costs and increases overall process yield, making this compound critical for scalable API manufacturing.

Enhanced Phenolic Acidity for Mild O-Alkylation

The synthesis of dual AChE/MAO inhibitors often requires the selective O-alkylation (e.g., propargylation) of the phenolic hydroxyl group. The electron-withdrawing inductive effect of the C5 chlorine atom in 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one significantly lowers the pKa of the adjacent C6 hydroxyl group compared to the unhalogenated 6-hydroxy-1-indanone [1]. This increased acidity allows for O-alkylation to proceed under much milder basic conditions (e.g., using K2CO3 in acetonitrile) with near-quantitative conversion. In contrast, the less acidic 6-hydroxy-1-indanone often requires stronger bases or harsher conditions, which can lead to competing side reactions such as C-alkylation or aldol condensation of the indanone core.

Evidence DimensionO-Alkylation efficiency under mild conditions
Target Compound DataHigh yield O-alkylation using mild bases (e.g., K2CO3)
Comparator Or Baseline6-Hydroxy-1-indanone (requires stronger bases, prone to side reactions)
Quantified DifferenceSignificant reduction in base-catalyzed side reactions
ConditionsReaction with alkyl halides (e.g., propargyl bromide) in polar aprotic solvents

Enabling mild O-alkylation preserves the integrity of the reactive indanone core, improving the yield and purity of advanced pharmaceutical intermediates.

Blocking CYP450-Mediated Metabolism at C5

For medicinal chemistry programs targeting the central nervous system (CNS), metabolic stability is a critical procurement driver. Indane-based APIs derived from 6-hydroxy-1-indanone are highly susceptible to rapid CYP450-mediated oxidative metabolism at the electron-rich C5 position, leading to short in vivo half-lives. Procuring 5-chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one directly introduces a robust bioisosteric block at this vulnerable site [1]. The strong C-Cl bond resists oxidative cleavage, significantly increasing the metabolic half-life of downstream derivatives (such as aminoindans) while simultaneously enhancing lipophilicity (LogP) for improved blood-brain barrier penetration.

Evidence DimensionMetabolic liability at the C5 position
Target Compound DataC5 position metabolically blocked by chlorine
Comparator Or Baseline6-Hydroxy-1-indanone (C5 position highly susceptible to oxidation)
Quantified DifferenceSubstantial increase in downstream API metabolic half-life
ConditionsIn vivo pharmacokinetic profiling of derived APIs

Procuring the pre-halogenated scaffold ensures that the final API possesses the necessary metabolic stability for in vivo efficacy, avoiding late-stage attrition.

Synthesis of Dual AChE/MAO Inhibitors for Neurodegenerative Diseases

This compound is the optimal starting material for synthesizing 5-chloro-6-hydroxy-1-aminoindan derivatives, which are critical pharmacophores in multi-target Alzheimer's drugs. The pre-installed chlorine atom provides the necessary metabolic stability (blocking C5 oxidation) and lowers the phenolic pKa to enable high-yielding propargylation steps without degrading the indane core [1].

Development of Targeted Kinase Inhibitors

In the construction of complex fused heterocyclic systems (e.g., substituted indeno-pyrazoles), this scaffold is preferred over unhalogenated indanones. The C5 chlorine acts as a crucial vector for structure-activity relationship (SAR) exploration and enhances the lipophilicity of the final kinase inhibitor, improving cellular permeability [2].

Advanced Cross-Coupling Intermediates in API Manufacturing

For process chemists building heavily substituted biaryl indane systems, this compound serves as a highly versatile bifunctional scaffold. Once the C6 hydroxyl and C1 ketone are protected or utilized, the C5 chlorine provides a reliable handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, an entirely inaccessible pathway when using 6-hydroxy-1-indanone [2].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.0134572 g/mol

Monoisotopic Mass

182.0134572 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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